2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
Description
The compound 2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a structurally complex molecule featuring a thiophene ring, a trifluoromethyl-substituted benzimidazole core, a piperidine linker, and an oxalate counterion. Its design integrates heterocyclic and fluorinated motifs, which are commonly employed in medicinal chemistry to enhance bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
oxalic acid;2-thiophen-2-yl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS.C2H2O4/c21-20(22,23)19-24-16-5-1-2-6-17(16)26(19)13-14-7-9-25(10-8-14)18(27)12-15-4-3-11-28-15;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWAUUSHSVWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CC4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzimidazole-Thiophene Hybrids
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Retains the thiophene and benzimidazole backbone but lacks the piperidine linker and trifluoromethyl group. This simpler analog highlights the role of substituents in modulating steric and electronic properties.
- Sertaconazole (): A clinically used antifungal agent with a benzo[b]thienylmethyl ether and imidazole group. Unlike the target compound, sertaconazole features a dichlorophenyl group and oxime ether linkage, emphasizing the importance of halogenation for antifungal activity.
Trifluoromethylated Benzimidazoles
- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Incorporates dual trifluoromethyl groups on both benzimidazole and aryl amine moieties. The pyridine linker and amine substitution contrast with the target compound’s piperidine-ethanone scaffold.
Piperidine-Linked Compounds
- 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole derivatives (): These molecules utilize triazole-thiazole acetamide linkers instead of piperidine, demonstrating how linker flexibility impacts molecular conformation and target binding.
Pharmacological and Physicochemical Properties
Key differences in bioactivity and solubility emerge from structural variations:
Notes:
- The trifluoromethyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- The oxalate counterion may improve aqueous solubility relative to neutral or esterified analogs (e.g., ethyl esters in ) .
- Piperidine linkers (vs. triazole or ether linkers) could facilitate blood-brain barrier penetration, a feature absent in sertaconazole and derivatives .
Structure-Activity Relationships (SAR)
- Thiophene vs. Other Heterocycles : Compounds with thiophene () show superior π-π stacking in enzyme binding compared to furan or thiazole derivatives .
- Trifluoromethyl Role : CF₃-substituted benzimidazoles (e.g., ) exhibit enhanced target affinity due to electron-withdrawing effects and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
